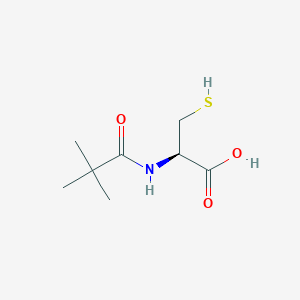L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)-
CAS No.: 124529-03-9
Cat. No.: VC13877461
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 124529-03-9 |
|---|---|
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | (2R)-2-(2,2-dimethylpropanoylamino)-3-sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C8H15NO3S/c1-8(2,3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | NKIKSSZMMDDQRL-YFKPBYRVSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)N[C@@H](CS)C(=O)O |
| SMILES | CC(C)(C)C(=O)NC(CS)C(=O)O |
| Canonical SMILES | CC(C)(C)C(=O)NC(CS)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
L-Cysteine, N-(2,2-dimethyl-1-oxopropyl)- (CAS: 124529-03-9), also known as N-pivaloyl-L-cysteine, is a modified amino acid derivative of L-cysteine. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.28 g/mol . The compound features a pivaloyl group (2,2-dimethylpropanoyl) attached to the α-amino group of L-cysteine, retaining the thiol (-SH) and carboxylic acid (-COOH) functional groups inherent to cysteine (Fig. 1).
Key Structural Features:
-
Functional Groups: Thiol (-SH), carboxylic acid (-COOH), and tertiary amide (N-pivaloyl) .
-
Steric Effects: The bulky pivaloyl group introduces significant steric hindrance, influencing reactivity and molecular interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₃S | |
| Molecular Weight | 205.28 g/mol | |
| CAS Registry Number | 124529-03-9 | |
| IUPAC Name | N-(2,2-Dimethylpropanoyl)-L-cysteine |
Synthesis and Chemical Reactivity
Synthetic Routes
N-Pivaloyl-L-cysteine is synthesized via acylating L-cysteine with pivaloyl chloride under controlled conditions. Alternative methods include:
-
Condensation Reactions: Reaction of L-cysteine with pivalic acid derivatives in the presence of coupling agents (e.g., DCC) .
-
Boc-Protected Intermediates: Use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by pivaloylation and deprotection .
Key Reaction (General Procedure) :
Stability and Reactivity
-
Thiol Group: Prone to oxidation, forming disulfide bridges .
-
Amide Bond: Resists hydrolysis under physiological conditions due to steric protection from the pivaloyl group .
Applications in Biomedical Research
Role in Inhibiting Amyloid-β Fibrillation
N-Pivaloyl-L-cysteine has been utilized as a ligand for quantum dots (QDs) in Alzheimer’s disease (AD) research. Functionalized Cu₂S QDs with N-pivaloyl-L-cysteine (NPVC-Cu₂S) demonstrated dose-dependent inhibition of Aβ40 fibrillation, attributed to stereoselective interactions with electropositive residues (R5, K16, K28) in Aβ40 .
Table 2: Inhibitory Efficiency of Cysteine-Modified QDs on Aβ40 Fibrillation
| Ligand on QDs | Relative Inhibition Efficiency (%) |
|---|---|
| N-Propionyl-L-cysteine | 92.4 |
| N-Isobutyryl-L-cysteine | 85.7 |
| N-Pivaloyl-L-cysteine | 78.9 |
| N-Acetyl-L-cysteine | 68.3 |
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
-
Water Solubility: Moderate (enhanced by the carboxylic acid group) .
-
LogP (Predicted): 1.2 ± 0.3, indicating moderate lipophilicity .
Blood-Brain Barrier (BBB) Penetration
The compound’s low molecular weight and balanced lipophilicity suggest potential for BBB traversal, though experimental data are lacking .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume